3,4,5-Trichlorosyringol

CAS No.: 2539-26-6

Cat. No.: VC1647424

Molecular Formula: C8H7Cl3O3

Molecular Weight: 257.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2539-26-6 |

|---|---|

| Molecular Formula | C8H7Cl3O3 |

| Molecular Weight | 257.5 g/mol |

| IUPAC Name | 3,4,5-trichloro-2,6-dimethoxyphenol |

| Standard InChI | InChI=1S/C8H7Cl3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 |

| Standard InChI Key | ZZCSBXFJFLSDRR-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O |

| Canonical SMILES | COC1=C(C(=C(C(=C1Cl)Cl)Cl)OC)O |

Introduction

Chemical Identity and Structure

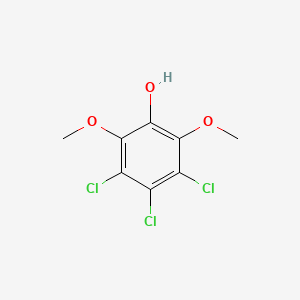

3,4,5-Trichlorosyringol, also known as 3,4,5-trichloro-2,6-dimethoxyphenol, is a substituted phenolic compound containing three chlorine atoms at positions 3, 4, and 5 of the aromatic ring, along with methoxy groups at positions 2 and 6, and a hydroxyl group at position 1 . The compound belongs to the broader family of chlorinated syringols, which are derivatives of syringol (2,6-dimethoxyphenol) with chlorine substitutions. Its structure represents a chlorinated derivative of naturally occurring plant lignin components.

Nomenclature and Identification

The compound has several synonyms and identifiers in various chemical databases and literature. The most common name used is 3,4,5-trichlorosyringol, though it is systematically named as 3,4,5-trichloro-2,6-dimethoxyphenol in some sources .

| Identifier Type | Value |

|---|---|

| Common Name | 3,4,5-Trichlorosyringol |

| Systematic Name | 3,4,5-Trichloro-2,6-dimethoxyphenol |

| CAS Number | 2539-26-6 |

| PubChem CID | 17344 |

| Molecular Formula | C₈H₇Cl₃O₃ |

| CCRIS Identifier | 4060 |

Structural Features

The molecular structure of 3,4,5-trichlorosyringol features a benzene ring with specific substitution patterns that determine its chemical behavior and biological interactions. The presence of three chlorine atoms confers significant hydrophobicity to the molecule, while the methoxy and hydroxyl groups provide sites for hydrogen bonding and potential metabolic transformations .

Physicochemical Properties

The physical and chemical properties of 3,4,5-trichlorosyringol are crucial for understanding its environmental fate, analytical detection, and biological interactions. Its relatively high lipophilicity contributes to its environmental persistence and bioaccumulation potential.

Physical Properties

3,4,5-Trichlorosyringol exists as a solid at room temperature and exhibits the following physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 257.498 g/mol |

| Density | 1.5±0.1 g/cm³ |

| Boiling Point | 337.2±37.0 °C at 760 mmHg |

| Flash Point | 157.7±26.5 °C |

| Exact Mass | 255.946075 Da |

| LogP | 3.86 |

| PSA (Polar Surface Area) | 38.69000 |

These properties indicate that 3,4,5-trichlorosyringol is moderately volatile and strongly lipophilic, with a relatively high boiling point characteristic of substituted phenolic compounds .

Chemical Characteristics

The compound contains several functional groups that determine its reactivity:

| Chemical Feature | Count | Significance |

|---|---|---|

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can donate a hydrogen bond |

| Hydrogen Bond Acceptors | 3 | The two methoxy groups and hydroxyl oxygen can accept hydrogen bonds |

| Rotatable Bonds | 2 | Limited conformational flexibility |

The combination of these properties gives 3,4,5-trichlorosyringol a distinctive chemical profile that influences its interactions with biological systems and environmental matrices .

Synthesis and Formation Pathways

3,4,5-Trichlorosyringol can be produced through both chemical synthesis and biological transformation processes, with the latter having significant environmental implications.

Chemical Synthesis

The primary method of chemical synthesis involves the chlorination of syringol (2,6-dimethoxyphenol) in carbon disulfide (CS₂) as a solvent. This process introduces chlorine atoms at positions 3, 4, and 5 of the aromatic ring . The reaction typically proceeds under controlled conditions to ensure regioselective chlorination.

Biological Formation

One of the most environmentally relevant aspects of 3,4,5-trichlorosyringol is its formation through bacterial metabolism. Research has demonstrated that certain bacterial strains, particularly strain 1395 as identified in studies, can synthesize 3,4,5-trichlorosyringol from 3,4,5-trichloroguaiacol . This transformation involves hydroxylation of the substrate followed by methylation, representing a metabolic pathway that may contribute to the compound's presence in certain environmental compartments.

Biochemical Transformations

The metabolic fate of 3,4,5-trichlorosyringol in microbial systems represents an important aspect of its environmental significance and potential remediation strategies.

Bacterial Metabolism

Research on bacterial interactions with chlorinated phenolic compounds has revealed that 3,4,5-trichlorosyringol exhibits interesting metabolic patterns. Unlike many hydroxylated intermediates which are formed transiently during bacterial metabolism of chlorinated compounds, 3,4,5-trichlorosyringol has been observed to form as a relatively stable intermediate during the transformation of 3,4,5-trichloroguaiacol .

The formation pathway appears to involve:

-

Initial hydroxylation of 3,4,5-trichloroguaiacol

-

Subsequent methylation to form 3,4,5-trichlorosyringol

This metabolic step is significant as it represents a bacterial methylation process that can increase the lipophilicity of chlorinated compounds, potentially affecting their environmental persistence .

Anaerobic Transformations

Under anaerobic conditions, a different metabolic fate has been observed for 3,4,5-trichlorosyringol and related polymethoxy compounds. Studies with anaerobic bacterial consortia have demonstrated that these compounds undergo sequential de-O-methylation . This process represents a potential degradation pathway that may be relevant for environmental remediation strategies targeting chlorinated aromatic compounds.

Environmental Significance

The environmental relevance of 3,4,5-trichlorosyringol stems from its connection to industrial processes, particularly in the pulp and paper industry, and its potential ecological impacts.

Industrial Origins and Environmental Presence

Chlorinated phenolic compounds including 3,4,5-trichlorosyringol are associated with pulp bleaching processes in the wood processing industry. The chlorination of lignin during pulp bleaching followed by microbial degradation represents a significant source of these compounds in industrial effluents .

The formation of chlorinated phenolics has been a particular concern in traditional pulp mills using chlorine-based bleaching agents, though modern processes have increasingly moved toward chlorine-free alternatives to reduce the formation of these potentially problematic compounds .

Environmental Implications

The environmental significance of 3,4,5-trichlorosyringol relates to several factors:

-

Lipophilicity: With a LogP value of approximately 3.86, the compound is highly lipophilic, suggesting potential for bioaccumulation in fatty tissues of organisms .

-

Persistence: Chlorinated aromatic compounds generally exhibit environmental persistence due to their resistance to degradation.

-

Microbial Transformation: The biological methylation of chlorinated phenols to form compounds like 3,4,5-trichlorosyringol can increase their lipophilicity and potentially their environmental persistence, raising concerns about long-term ecological effects .

-

Potential Toxicity: While specific toxicity data for 3,4,5-trichlorosyringol is limited in the available search results, chlorinated phenolic compounds as a class have been associated with various ecotoxicological effects.

Research Applications

The study of 3,4,5-trichlorosyringol has contributed to several areas of scientific research, particularly in environmental microbiology and bioremediation.

Bacterial Metabolism Studies

The compound has served as an important model for understanding bacterial metabolism of chlorinated aromatic compounds. Research on the transformation of 3,4,5-trichlorosyringol by various bacterial strains has provided insights into the metabolic pathways involved in the degradation of xenobiotic compounds .

Environmental Monitoring

As a potential marker of pulp mill effluents and related industrial processes, 3,4,5-trichlorosyringol may have applications in environmental monitoring and assessment of industrial impact on aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume